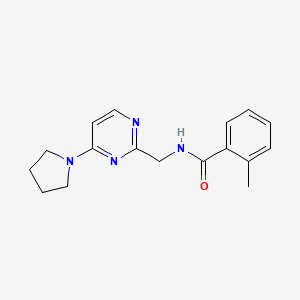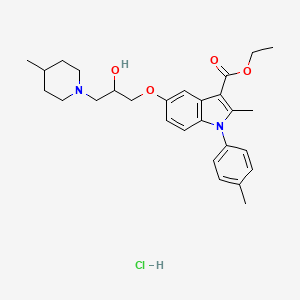
ethyl 5-(2-hydroxy-3-(4-methylpiperidin-1-yl)propoxy)-2-methyl-1-(p-tolyl)-1H-indole-3-carboxylate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 5-(2-hydroxy-3-(4-methylpiperidin-1-yl)propoxy)-2-methyl-1-(p-tolyl)-1H-indole-3-carboxylate hydrochloride is a useful research compound. Its molecular formula is C28H37ClN2O4 and its molecular weight is 501.06. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Enzyme Inhibition for Therapeutic Applications
Several studies have explored the design, synthesis, and evaluation of indole derivatives as inhibitors of human 5-lipoxygenase (5-LO), an enzyme involved in the biosynthesis of leukotrienes, which play a significant role in inflammation and allergic responses. The inhibition of 5-LO presents a potential therapeutic approach for treating diseases associated with leukotrienes, such as asthma, allergic rhinitis, and cardiovascular diseases. For example, compounds like ethyl 5-hydroxyindole-3-carboxylate derivatives have shown efficacy in inhibiting 5-LO in both cell-free assays and polymorphonuclear leukocytes, highlighting their potential as anti-inflammatory agents (Landwehr et al., 2006; Peduto et al., 2014; Karg et al., 2009).
Antiviral Research
Indole derivatives have also been explored for their antiviral properties. For instance, ethyl 5-hydroxy-1H-indole-3-carboxylates have been evaluated for their anti-hepatitis B virus (HBV) activities, revealing that some compounds within this class could significantly inhibit HBV, potentially offering new avenues for antiviral therapy (Chunshen Zhao et al., 2006). Additionally, substituted 2-aminomethyl-5-hydroxy-1H-indole-3-carboxylic acids and their derivatives have been synthesized and tested against various viruses, including HCV and influenza, with some compounds showing significant activity, underscoring the potential of indole derivatives in antiviral research (Александр Васильевич Иващенко et al., 2015).
properties
IUPAC Name |
ethyl 5-[2-hydroxy-3-(4-methylpiperidin-1-yl)propoxy]-2-methyl-1-(4-methylphenyl)indole-3-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H36N2O4.ClH/c1-5-33-28(32)27-21(4)30(22-8-6-19(2)7-9-22)26-11-10-24(16-25(26)27)34-18-23(31)17-29-14-12-20(3)13-15-29;/h6-11,16,20,23,31H,5,12-15,17-18H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUJCJKXLCWTIQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OCC(CN3CCC(CC3)C)O)C4=CC=C(C=C4)C)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H37ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((7-acetyl-3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(2,4-difluorophenyl)acetamide](/img/structure/B2536211.png)
![2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2536212.png)
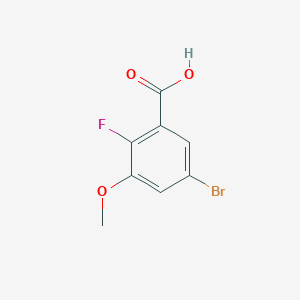
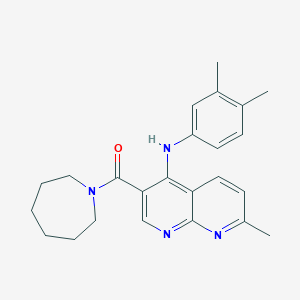
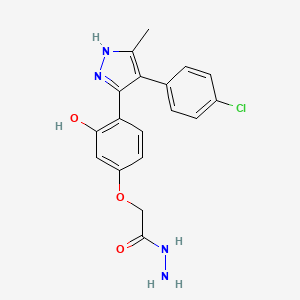
![1-(2-Tert-butylphenoxy)-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol dihydrochloride](/img/structure/B2536219.png)
![2-({6-[(4-chlorobenzyl)amino]pyrimidin-4-yl}sulfanyl)-N-(2-chlorophenyl)acetamide](/img/structure/B2536220.png)
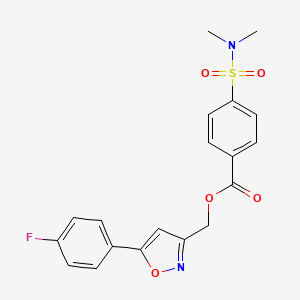

![6-(2-chlorobenzyl)-5-((2,5-dimethylbenzyl)thio)-1-ethyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2536227.png)
![8-((3-methylpiperidin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one](/img/structure/B2536228.png)
![N-[(3-Bromophenyl)-cyanomethyl]-2-indazol-2-ylacetamide](/img/structure/B2536229.png)
